molecular formula C6H12O6 B12396975 D-Glucose-18O-3

D-Glucose-18O-3

Cat. No.: B12396975
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-ZBYCTBPTSA-N
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Description

D-Glucose-18O-3: is a stable isotope-labeled compound of D-Glucose, where three of the oxygen atoms are replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a crucial role in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-18O-3 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound is often carried out using biotechnological methods. These methods include the use of microorganisms or enzymes that can incorporate oxygen-18 into glucose during its biosynthesis. The process is optimized to achieve high yields and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-18O-3 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Gluconic acid, glucuronic acid.

    Reduction: Sorbitol.

    Substitution: Glycosides.

Scientific Research Applications

Chemistry: D-Glucose-18O-3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways. Its labeled oxygen atoms allow researchers to track the movement and transformation of glucose in chemical reactions .

Biology: In biological research, this compound is used to study metabolic processes, including glycolysis and the citric acid cycle. It helps in understanding how glucose is metabolized in cells and tissues .

Medicine: this compound is employed in medical research, particularly in positron emission tomography (PET) imaging. The labeled glucose is used to study glucose uptake and metabolism in different tissues, aiding in the diagnosis and monitoring of diseases such as cancer .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a reference standard in quality control and analytical testing .

Mechanism of Action

D-Glucose-18O-3 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled oxygen atoms allow researchers to track the metabolic fate of glucose and understand its role in cellular processes .

Comparison with Similar Compounds

Uniqueness: D-Glucose-18O-3 is unique due to its labeled oxygen atoms, which provide specific insights into oxygen-related metabolic processes. This makes it particularly valuable in studies involving oxygen exchange and utilization .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i8+2

InChI Key

GZCGUPFRVQAUEE-ZBYCTBPTSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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